Leucine - 21675-61-6

Leucine

Catalog Number: EVT-10893037
CAS Number: 21675-61-6
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-leucine is the L-enantiomer of leucine. It has a role as a plant metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a human metabolite, an algal metabolite and a mouse metabolite. It is a pyruvate family amino acid, a proteinogenic amino acid, a leucine and a L-alpha-amino acid. It is a conjugate base of a L-leucinium. It is a conjugate acid of a L-leucinate. It is an enantiomer of a D-leucine. It is a tautomer of a L-leucine zwitterion.
An essential branched-chain amino acid important for hemoglobin formation.
L-Leucine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Leucine is a natural product found in Microchloropsis, Humulus lupulus, and other organisms with data available.
Leucine is one of nine essential amino acids in humans (provided by food), Leucine is important for protein synthesis and many metabolic functions. Leucine contributes to regulation of blood-sugar levels; growth and repair of muscle and bone tissue; growth hormone production; and wound healing. Leucine also prevents breakdown of muscle proteins after trauma or severe stress and may be beneficial for individuals with phenylketonuria. Leucine is available in many foods and deficiency is rare. (NCI04)
Leucine (abbreviated as Leu or L)[2] is a branched-chain л±-amino acid with the chemical formulaHO2CCH(NH2)CH2CH(CH3)2. Leucine is classified as a hydrophobic amino acid due to its aliphatic isobutyl side chain. It is encoded by six codons (UUA, UUG, CUU, CUC, CUA, and CUG) and is a major component of the subunits in ferritin, astacin, and other 'buffer' proteins. Leucine is an essential amino acid, meaning that the human body cannot synthesize it, and it therefore must be ingested. It is important for hemoglobin formation.
See also: Isoleucine; Leucine (component of) ... View More ...
Source

Leucine is predominantly found in high-protein foods. Major dietary sources include:

  • Animal Proteins: Beef, chicken, fish, eggs, and dairy products.
  • Plant Proteins: Soybeans, lentils, nuts, and seeds.

In addition to natural food sources, leucine is also available as a dietary supplement, often marketed to athletes and individuals seeking to enhance muscle recovery and growth.

Classification

Leucine is classified as a branched-chain amino acid, which are characterized by their unique structure that includes a branched side chain. It is categorized under the group of essential amino acids due to its necessity in human nutrition.

Synthesis Analysis

Methods

The synthesis of leucine can be achieved through various biochemical pathways in microorganisms or through chemical synthesis methods. Two primary approaches include:

  1. Microbial Fermentation:
    • Escherichia coli and Corynebacterium glutamicum are commonly used for the microbial production of leucine. Genetic engineering techniques are employed to enhance yield by overexpressing specific enzymes involved in the leucine biosynthesis pathway.
    • Recent studies have demonstrated high-level production of L-leucine in engineered strains of Escherichia coli through multistep metabolic engineering, optimizing pathways for increased yield .
  2. Chemical Synthesis:
    • Leucine can also be synthesized chemically using methods such as the Bucherer-Strecker reaction. This involves the reaction of an aldehyde with ammonium cyanide followed by hydrolysis to yield the amino acid .

Technical Details

In microbial systems, metabolic engineering focuses on manipulating pathways to reduce feedback inhibition and increase substrate availability. For instance, overexpressing feedback-resistant enzymes like 2-isopropylmalate synthase can significantly enhance leucine production .

Molecular Structure Analysis

Structure

Leucine has a molecular form

Properties

CAS Number

21675-61-6

Product Name

Leucine

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N

Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/
Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether.
Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C)
In water, 2.15X10+4 mg/L at 25 °C
21.5 mg/mL
Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates
Slightly soluble (in ethanol)

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N

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